molecular formula C20H22F3N5O2 B6006373 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Número de catálogo B6006373
Peso molecular: 421.4 g/mol
Clave InChI: RBOREEPSVRLSEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine exerts its therapeutic effect by binding to the active site of BTK and inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways that are essential for the survival and proliferation of B-cells. The inhibition of BTK also disrupts the interaction between B-cells and their microenvironment, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to selectively target BTK, with minimal off-target effects. This selectivity results in a favorable safety profile and reduced toxicity compared to other BTK inhibitors. 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed previous treatments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is its potency and selectivity for BTK inhibition. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is its limited solubility, which can make it difficult to administer in vivo. Additionally, the high cost of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may limit its availability for research purposes.

Direcciones Futuras

There are several potential future directions for the development and application of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. One area of interest is the combination of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine with other targeted therapies, such as inhibitors of PI3K or AKT, to enhance its therapeutic efficacy. Another potential direction is the development of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine as a treatment for autoimmune diseases, where B-cell dysregulation plays a key role in disease pathogenesis. Finally, further research is needed to fully understand the molecular mechanisms underlying the resistance to BTK inhibitors and to develop strategies to overcome this resistance.

Métodos De Síntesis

The synthesis of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves several steps starting with the reaction of 4-(4-trifluoromethylbenzoyl) piperazine with 4-chloro-6-(4-pyrimidinylamino) morpholine. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis of 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies. In preclinical studies, 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent induction of apoptosis in B-cells. 4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has also been shown to be effective in overcoming resistance to other BTK inhibitors such as ibrutinib.

Propiedades

IUPAC Name

[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)16-3-1-15(2-4-16)19(29)28-7-5-26(6-8-28)17-13-18(25-14-24-17)27-9-11-30-12-10-27/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOREEPSVRLSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-{4-[4-(Trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.